(3-(N,N-二甲基磺酰胺基)-4-甲氧苯基)硼酸

描述

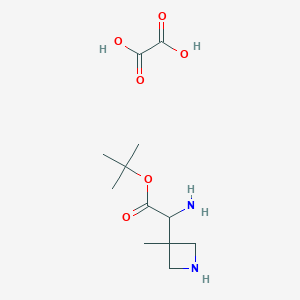

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol . This compound is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

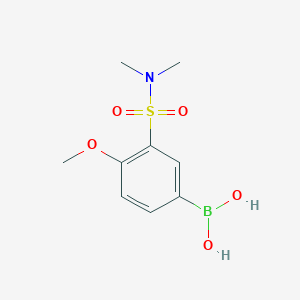

The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group . The InChI representation of the molecule is InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 .

Chemical Reactions Analysis

Boronic acids, including “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid”, are known to form reversible covalent bonds with Lewis bases . This property has been exploited in the design of drugs and other bioactive compounds .

Physical And Chemical Properties Analysis

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a solid compound . It has a molecular weight of 229.07 g/mol and a molecular formula of C8H12BNO4S . The compound has two hydrogen bond donors and five hydrogen bond acceptors .

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is pivotal in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, creating biaryl structures that are foundational in many pharmaceuticals and organic materials .

Catalysts in Organic Synthesis

Due to its Lewis acidity, (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid can act as a catalyst in various organic transformations. This includes the facilitation of regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .

Development of Optoelectronic Materials

Organoboron compounds are integral in the development of optoelectronic materials due to their ability to coordinate with different molecules, altering their electronic properties. This particular boronic acid could be used to synthesize materials for light-emitting diodes (LEDs) and photovoltaic cells .

Medicinal Chemistry

In medicinal chemistry, boronic acids are used to create new pharmaceuticals. Their unique reactivity allows for the construction of complex molecules that can interact with biological systems in specific ways, potentially leading to new treatments for various diseases .

Polymer Science

The boronic acid group can be used to create novel polymers with unique properties. It can form reversible covalent bonds with diols, which can lead to the development of self-healing materials or responsive polymer systems .

Bioconjugation and Labeling

This compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. The boronic acid group forms stable complexes with sugars, which is useful in the labeling and detection of glycoproteins .

Sensing and Imaging

Due to its ability to bind to saccharides, (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid can be used in the design of sensors for glucose or other biologically relevant sugars. This has applications in medical diagnostics and imaging .

Environmental Monitoring

Organoboron compounds can be utilized in environmental monitoring. They can be designed to react with specific pollutants, changing color or fluorescence in response to their presence, thus serving as indicators of environmental quality .

作用机制

Target of Action

Boronic acids, in general, are known to interact with 1,2 and 1,3 cis-diols motifs of carbohydrates .

Mode of Action

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, like other boronic acids, forms fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally affording five-/six-membered cyclic boronic esters .

Biochemical Pathways

Boronic acids are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Boronic acids are known to interact with carbohydrates, which can have various effects depending on the specific context .

Action Environment

The stability of boronic acids can be influenced by factors such as ph and temperature .

安全和危害

The safety information available for “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZBEMZKWQBTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)